
4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde (FHN) is an aldehyde compound with a variety of potential applications. It is an important intermediate in the synthesis of naphthoquinone derivatives, which have a wide range of applications in the pharmaceutical, cosmetic, and food industries. FHN is also used as a starting material for the synthesis of other compounds, such as dyes, pigments, and fragrances. FHN has been found to have a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. This review provides an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FHN.
科学的研究の応用
Schiff Bases and Metal Complexes
The compound 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde, through its derivatives, is significantly utilized in the creation of Schiff bases and metal complexes. Schiff bases derived from 2-Hydroxynaphthalene-1-carbaldehyde, a structural analog, are widely acknowledged for their coordination chemistry. These Schiff bases play a crucial role in synthesizing commercially useful compounds and are commonly used as ligands to form stable complexes with various metals. This capacity to form complexes is essential in fields like catalysis, enzymatic reactions, and industrial processes. Additionally, the fluorescent properties of these derivatives make them valuable for developing various fluorescent chemosensors (Maher, 2018).
Synthesis and Biological Activities
The analogs of this compound have been synthesized and characterized for their biological activities. For instance, 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde derivatives show significant antimicrobial and antioxidant activities. These compounds, especially with specific substitutions in the aromatic ring, demonstrate potent in vitro activities against various strains and also exhibit notable free radical scavenging abilities (Gurunanjappa, Kameshwar, & Kariyappa, 2017). Similarly, compounds synthesized from 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives, also related structurally, have been explored for their potential pharmaceutical applications (Oliveira et al., 2014).
Photophysical Properties and Solvatochromism
The photophysical properties of these compounds have been a subject of investigation due to their sensitivity to the microenvironment, such as solvent polarity and pH. Studies show that certain derivatives of this compound exhibit solid-state fluorescence and display excited state intramolecular proton transfer processes, making them sensitive to changes in their environment. These properties are critical for applications in sensing technologies and understanding solvent interactions at the molecular level (Satam et al., 2014).
Novel Synthesis Methods and Applications
Innovative synthesis methods involving 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde derivatives have been reported. Techniques such as the use of ultrasound and microwave irradiation for clean and efficient synthesis highlight the compound's versatility and potential for green chemistry applications. These methods are not only environmentally friendly but also enhance the efficiency and yield of the products, making them desirable for various industrial and research applications (Oliveira et al., 2014).
特性
IUPAC Name |
4-(3-formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-11-15-9-13-5-1-3-7-17(13)19(21(15)25)20-18-8-4-2-6-14(18)10-16(12-24)22(20)26/h1-12,25-26H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENRDANQMQOFEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C=O)O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B176566.png)
![[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate](/img/structure/B176567.png)
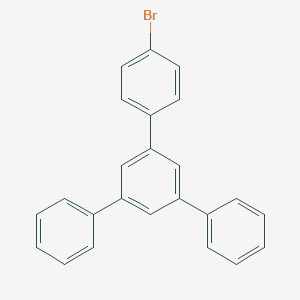
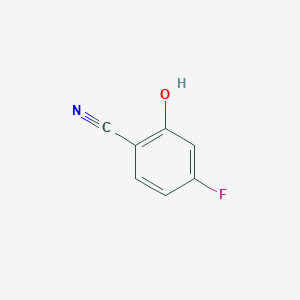

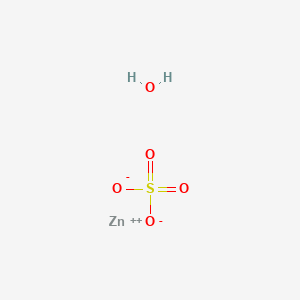
![2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide](/img/structure/B176589.png)
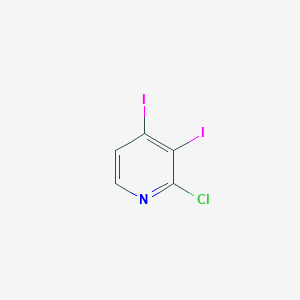
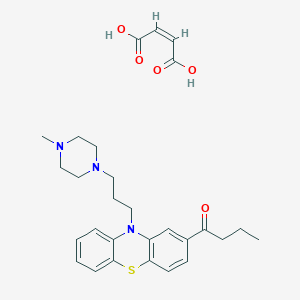
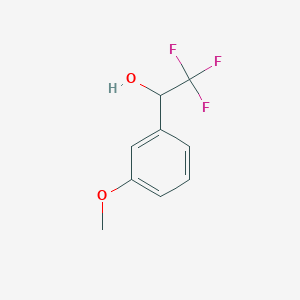

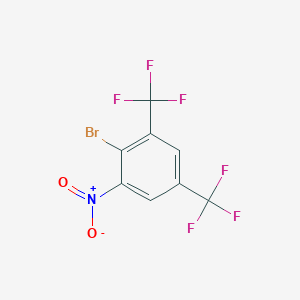
![1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-](/img/structure/B176613.png)
